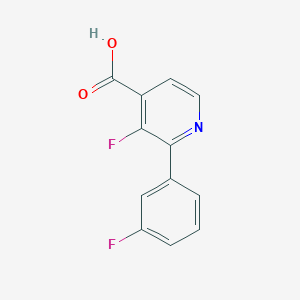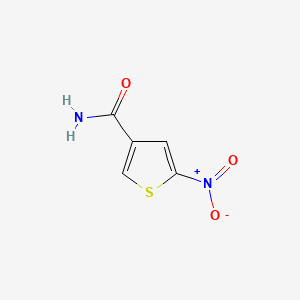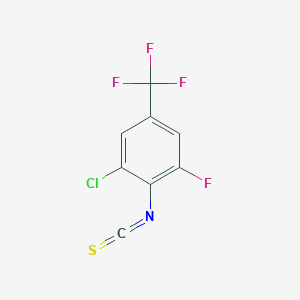
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene is an organic compound with a complex structure that includes multiple functional groups such as chloro, fluoro, isothiocyanato, and trifluoromethyl
Vorbereitungsmethoden
The synthesis of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro groups onto a benzene ring.
Isothiocyanation: Conversion of an amine group to an isothiocyanate group using reagents like thiophosgene.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide and a suitable catalyst.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which is the basis for its bioactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
- 1-Chloro-2-fluoro-4-isothiocyanato-5-(trifluoromethyl)benzene
- 1-Chloro-3-fluoro-4-isothiocyanato-5-(trifluoromethyl)benzene
- 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene
These compounds share similar functional groups but differ in the position of the substituents on the benzene ring
Eigenschaften
Molekularformel |
C8H2ClF4NS |
|---|---|
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF4NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
InChI-Schlüssel |
YSCSNIKDJCJHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N=C=S)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




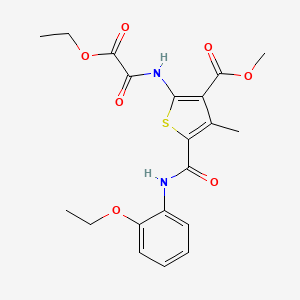
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
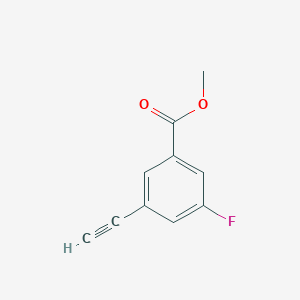
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
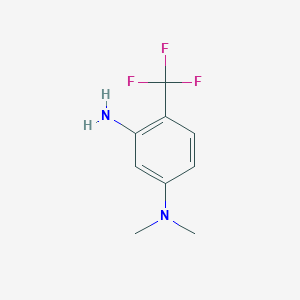
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)

